N-[4-(4-氯苯基)-1,2,5-噁二唑-3-基]-2-(2-甲基苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds such as N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) substituted amide have been synthesized . The synthesis of these compounds often involves several steps, including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For instance, the structure of 2,5-Bis (4-chlorophenyl)-1,3,4-Oxadiazole was found to exhibit C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .科学研究应用
抗菌活性
该化合物已被研究其抗菌潜力。具体而言,合成了N-[4-(4-氯苯基)-1,2,5-噁二唑-3-基]-2-(2-甲基苯氧基)乙酰胺的衍生物,并评估了它们对细菌(革兰氏阳性和革兰氏阴性)和真菌物种的活性。 值得注意的是,化合物 d1、d2 和 d3 表现出有希望的抗菌活性 .
抗癌特性
鉴于癌症发病率的上升,研究人员探索了该化合物作为抗癌药物的潜力。体外筛选针对雌激素受体阳性人乳腺腺癌细胞(MCF7)的结果表明,化合物 d6 和 d7 具有特别活性。 这些发现表明,N-[4-(4-氯苯基)-1,2,5-噁二唑-3-基]-2-(2-甲基苯氧基)乙酰胺衍生物可以作为进一步研究癌症治疗的候选药物 .
合理药物设计
进行分子对接研究以了解活性化合物与特定受体的结合模式。化合物 d1、d2、d3、d6 和 d7 在选定蛋白质结构(PDB ID:1JIJ、4WMZ 和 3ERT)的结合口袋中表现出良好的对接评分。 这些结果突出了它们作为合理药物设计的先导化合物的潜力 .
噻唑衍生物在药物开发中的应用
该化合物中存在的杂环噻唑核与各种药理特性相关联,包括抗炎、抗菌、抗真菌和抗肿瘤活性。 了解该化合物发挥其作用的具体机制可能有助于药物开发 .
潜在的结核病治疗
尽管没有直接研究抗结核活性,但该化合物的结构基序(如噁二唑环)与其他已知的抗结核药物一致。 研究其对结核分枝杆菌的影响可能是值得的 .
未来方向
While specific future directions for this compound were not found, research into similar compounds has focused on exploring their potential as antimicrobial and anticancer agents . Further studies could involve in-depth exploration of the compound’s biological activities and potential applications in medicine.
属性
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFZECNTNBXRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。